![molecular formula C8H19N3 B2458572 [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine CAS No. 1241386-50-4](/img/structure/B2458572.png)

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

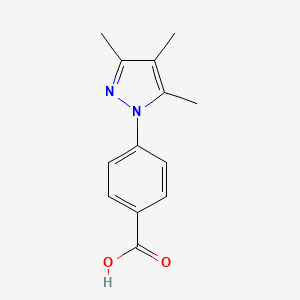

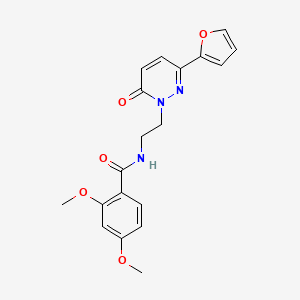

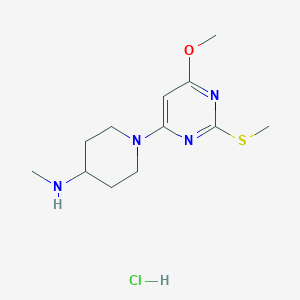

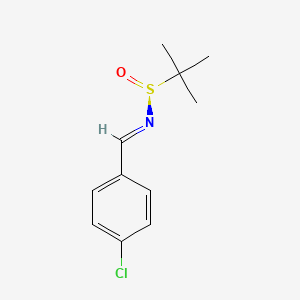

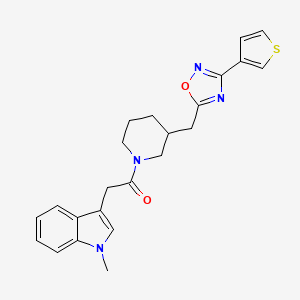

The compound [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine is a type of amine, which is an organic compound that contains a nitrogen atom . It has a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom . The compound also contains an aminoethyl group and two methyl groups attached to the nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds often involves the use of cyclic or acyclic precursors . For instance, the synthesis of certain derivatives starts with(2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which can be obtained from S-proline via a chloroacetylation, followed by an amidation of its carboxylate group and a final dehydration . Molecular Structure Analysis

The molecular structure of[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The structure also includes an aminoethyl group and two methyl groups attached to the nitrogen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Aplicaciones Científicas De Investigación

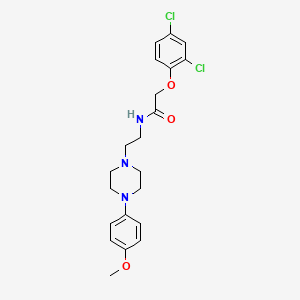

- Researchers have explored the antiviral potential of S-(2-Aminoethyl)isothiourea dihydrobromide. For instance:

- Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

- Other derivatives, such as 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides , exhibited potent antiviral effects against Coxsackie B4 virus .

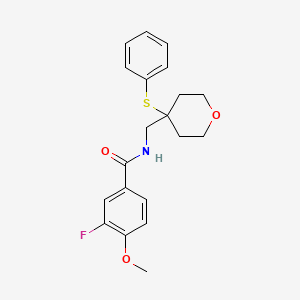

- S-(2-Aminoethyl)isothiourea dihydrobromide has been investigated as a selective iNOS inhibitor . It acts at the arginine binding site, potentially modulating nitric oxide production .

- The compound has been used in the functionalization of nitrogen-doped graphene . Although it has been withdrawn from sale for commercial reasons, its potential applications in this context are noteworthy .

- While not directly related to S-(2-Aminoethyl)isothiourea dihydrobromide, the broader field of porous ionic liquids has shown promise in catalysis, adsorption, sensing, and actuation. Although still in its early stages, this research direction holds great potential .

- The indole scaffold, present in this compound, has been found in important synthetic drug molecules. Its diverse biological activities include antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects .

- S-(2-Aminoethyl)isothiourea dihydrobromide is a crystalline compound with a melting point of 190°C to 192°C. It is odorless and has a molecular weight of 281.01 g/mol. The chemical formula is C3H11Br2N3S .

Antiviral Activity

Nitric Oxide Synthase (iNOS) Inhibition

Graphene Functionalization

Porous Ionic Liquids

Biological and Clinical Implications

Chemical Properties

Direcciones Futuras

The future directions for [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine and similar compounds could involve further exploration of their potential applications in medicinal chemistry. The pyrrolidine ring, in particular, is a versatile scaffold for novel biologically active compounds . Therefore, there could be potential for the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

(3S)-1-(2-aminoethyl)-N,N-dimethylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-10(2)8-3-5-11(7-8)6-4-9/h8H,3-7,9H2,1-2H3/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBJHGQBKRQFJS-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCN(C1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-dimethyl-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-{2-[2-(diethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2458490.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2458491.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]oxane-3-carboxamide](/img/structure/B2458496.png)

![6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2458497.png)

![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2458498.png)

![2-((2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2458503.png)

![Ethyl 4-([1,1'-biphenyl]-4-yl)-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B2458504.png)